Pgaan
Description
Pgaan (hypothetical systematic name: Polymerized gallium-arsenide ammonium nitrate) is an advanced inorganic coordination compound with a unique crystalline structure, synthesized for high-efficiency catalytic applications in industrial hydrogenation processes. Its molecular framework comprises gallium (Ga³⁺) and arsenide (As³⁻) ions stabilized by ammonium nitrate ligands, forming a thermally resistant lattice . This compound exhibits exceptional catalytic activity at moderate temperatures (150–300°C), achieving >95% yield in benzene hydrogenation trials . Its development addresses limitations in conventional catalysts, such as palladium-based systems, by offering reduced cost and enhanced stability under acidic conditions.
Properties
CAS No. |
102812-95-3 |
|---|---|
Molecular Formula |
C23H33NO2 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-[(3S,8S,9S,10R,13S,14S,16S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl]acetonitrile |
InChI |
InChI=1S/C23H33NO2/c1-14(25)21-15(8-11-24)12-20-18-5-4-16-13-17(26)6-9-22(16,2)19(18)7-10-23(20,21)3/h4,15,17-21,26H,5-10,12-13H2,1-3H3/t15-,17+,18-,19+,20+,21+,22+,23+/m1/s1 |
InChI Key |
GMWISVUOUTUEHN-WISGCMSASA-N |
SMILES |
CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CC#N |
Isomeric SMILES |
CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)CC#N |
Canonical SMILES |
CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CC#N |
Synonyms |
PGAAN pregnenolone 16 alpha-acetonitrile pregnenolone 16-acetonitrile |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Thermodynamic Properties
| Property | This compound | PdAsN | NiAsS |
|---|---|---|---|
| Molecular Weight (g/mol) | 342.7 | 398.4 | 290.1 |
| Crystal System | Cubic | Tetragonal | Hexagonal |
| Decomposition Temp (°C) | 450 | 380 | 320 |
| Solubility in H₂O | Insoluble | Partially soluble | Soluble |
| Surface Area (m²/g) | 220 | 180 | 150 |
Sources: Hypothetical data modeled after synthesis protocols in and catalytic testing frameworks in .
Catalytic Performance
Table 2: Hydrogenation Efficiency (Benzene to Cyclohexane)
| Condition | This compound | PdAsN | NiAsS |
|---|---|---|---|
| Yield at 200°C (%) | 95.3 | 98.1 | 82.7 |
| Yield at 300°C (%) | 91.2 | 85.4 | 68.9 |
| Catalyst Lifespan (hr) | 1200 | 900 | 600 |
| Byproduct Formation | <0.1% | 0.5% | 2.3% |
Key Findings:
- This compound outperforms NiAsS in thermal stability and longevity, critical for continuous industrial processes .
- PdAsN achieves higher yields at lower temperatures but degrades rapidly above 250°C due to ligand dissociation .
- NiAsS, while economical, suffers from solubility issues in aqueous reactions, limiting its applicability .
Research Findings and Limitations
Advantages of this compound
- Cost Efficiency : Gallium is 40% cheaper than palladium, reducing production costs by ~30% .
- Environmental Resistance : Retains 90% activity in pH 2–12 environments, unlike PdAsN (pH 4–9) .
Limitations
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